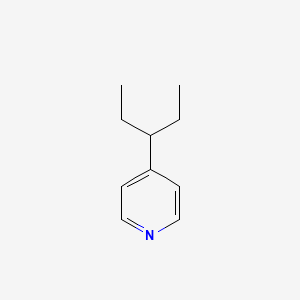

4-(3-Pentyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYCIZBTSECRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067895 | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35182-51-5 | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35182-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035182515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(1-ethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-ethylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYLPROPYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AT6AHS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(3-pentyl)pyridine via Grignard Reaction: Mechanisms, Protocols, and Best Practices

Executive Summary

4-Alkylpyridines are privileged structural motifs in medicinal chemistry and materials science, yet their regioselective synthesis presents a persistent challenge.[1] Direct functionalization of the pyridine ring often leads to mixtures of isomers and low yields.[2][3] This guide provides an in-depth technical overview of a robust and reliable methodology for the synthesis of 4-(3-pentyl)pyridine utilizing a Grignard reaction with an activated pyridine substrate. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical safety considerations and optimization strategies. The core of this methodology involves the preparation of 3-pentylmagnesium bromide and its subsequent regioselective addition to pyridine N-oxide, followed by deoxygenation to yield the target C4-substituted product. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the synthesis of 4-alkylpyridines.

Introduction to Pyridine C4-Alkylation

Significance of 4-Alkylpyridines

The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals.[1] The substitution pattern on the pyridine ring is critical for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Specifically, 4-alkylpyridines serve as key building blocks for a wide range of biologically active compounds and functional materials.

The Challenge of Regioselectivity

The pyridine ring is electron-deficient compared to benzene, which makes it susceptible to nucleophilic attack. However, direct reaction of strong nucleophiles like Grignard reagents with pyridine itself is often problematic. The reaction tends to produce a mixture of 1,2- and 1,4-addition products, which upon workup and oxidation can lead to a mixture of 2- and 4-alkylpyridines, frequently with poor conversion.[4][5] Achieving high regioselectivity for the C4 position requires a strategic activation of the pyridine ring.

Strategy: The Pyridine N-Oxide Approach

A classic and highly effective strategy to control regioselectivity is the use of pyridine N-oxide. The N-oxide group is a strong electron-withdrawing moiety that significantly activates the C2 and C4 positions toward nucleophilic attack by polarizing the ring system.[6][7] Reaction with a Grignard reagent preferentially occurs at these positions, and subsequent deoxygenation restores the aromatic pyridine ring, yielding the desired alkylated product.[8] This approach provides a reliable pathway to overcome the inherent selectivity challenges of pyridine chemistry.

Mechanistic Rationale and Workflow

Formation of the Grignard Reagent

The synthesis begins with the formation of the nucleophile, 3-pentylmagnesium bromide. This is a standard Grignard reagent preparation involving the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromopentane in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[9] The solvent is critical as it stabilizes the highly reactive organomagnesium species through coordination.[9]

Regioselective Nucleophilic Addition

Once formed, the 3-pentylmagnesium bromide is introduced to the pyridine N-oxide substrate. The positively charged nitrogen atom in the N-oxide intermediate makes the C4 position highly electrophilic, directing the nucleophilic attack of the Grignard reagent to this site. While attack at C2 is also possible, the C4 position is often favored, particularly with sterically demanding Grignard reagents. The initial addition results in a dihydropyridine intermediate.

Reductive Deoxygenation and Aromatization

The final key step is the removal of the N-oxide group and re-aromatization of the ring. This is typically accomplished by treating the intermediate with a reducing agent. While various reagents can be used, treatment with phosphorus trichloride (PCl₃) or acetic anhydride (Ac₂O) are common and effective methods to yield the final this compound product.[8]

Overall Synthesis Workflow

The multi-step synthesis process is summarized in the workflow diagram below.

Caption: High-level workflow for the synthesis of this compound.

Critical Safety and Handling Protocols

Grignard reactions are inherently hazardous due to the use of pyrophoric reagents and highly flammable solvents.[10] Strict adherence to safety protocols is mandatory.

-

Anhydrous Conditions : All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) to remove all traces of water, as water will quench the Grignard reagent.

-

Inert Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both quenching by moisture and reaction with oxygen.[11]

-

Exothermicity : The formation of the Grignard reagent is highly exothermic. The addition of the alkyl halide must be slow and controlled, and an ice-water bath should be kept on hand to manage the reaction temperature and prevent a runaway reaction.[10][12]

-

Solvent Hazards : Diethyl ether and THF are extremely flammable and have low boiling points. All operations must be performed in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[11][12]

-

Quenching : The reaction must be quenched carefully by the slow, dropwise addition of a quenching solution (e.g., saturated aqueous NH₄Cl) to an ice-cooled reaction mixture. Adding the reaction mixture to the quench is often safer.

-

Personal Protective Equipment (PPE) : At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves for dexterity, used with caution as they are combustible) must be worn at all times.[10][12] Working alone when performing a Grignard reaction is strongly discouraged.[10]

Detailed Experimental Protocol

This protocol is divided into three main parts: preparation of the Grignard reagent, its reaction with pyridine N-oxide, and the final work-up and purification.

Part A: Preparation of 3-pentylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube or inert gas line), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging : To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation : Add a small crystal of iodine to the flask to help activate the magnesium surface.[13] Add a small portion (~5-10 mL) of anhydrous diethyl ether, just enough to cover the magnesium.

-

Alkyl Halide Addition : Prepare a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small aliquot (~10%) of this solution to the magnesium suspension.

-

Reaction Monitoring : Initiation is indicated by the fading of the iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution. Gentle warming may be required to start the reaction.[9] If it fails to initiate, consult the troubleshooting section.

-

Completion : Once initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so use an ice bath to control the temperature as needed.[9] After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting brownish-gray solution is the Grignard reagent and should be used immediately.

Part B: Synthesis of this compound

-

Substrate Preparation : In a separate, dry, inert-atmosphere flask, dissolve pyridine N-oxide (1.0 equivalent relative to the initial 3-bromopentane) in anhydrous THF.

-

Reaction Addition : Cool the pyridine N-oxide solution to 0 °C using an ice bath. Slowly add the freshly prepared 3-pentylmagnesium bromide solution via cannula or dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Deoxygenation : Cool the reaction mixture back to 0 °C. Cautiously add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise. Caution: This addition can be exothermic. Stir the mixture at room temperature for an additional 1-2 hours.

Part C: Work-up and Purification

-

Quenching : Slowly and carefully pour the reaction mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Quantitative Data and Optimization

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

| Parameter | Value/Condition | Remarks |

| Starting Material | 3-Bromopentane | Secondary alkyl halide |

| Reagent | Magnesium Turnings | 1.2 eq. |

| Substrate | Pyridine N-Oxide | 1.0 eq. |

| Deoxygenating Agent | Phosphorus Trichloride (PCl₃) | 1.1 eq. |

| Solvent | Anhydrous Diethyl Ether / THF | Must be scrupulously dry.[11] |

| Reaction Temp. | 0 °C to Room Temp. | Control of exotherm is critical.[12] |

| Typical Yield | 50-70% | Highly dependent on anhydrous conditions and reagent quality. |

Troubleshooting and Optimization

-

Failure to Initiate : If the Grignard reaction does not start, try adding another small iodine crystal, gently warming the flask with a heat gun, or adding a drop of a pre-formed Grignard solution from a successful batch.[13]

-

Low Yield : This is most often caused by moisture in the apparatus or reagents.[13] Ensure all glassware is meticulously dried and solvents are anhydrous. Another cause can be side reactions like Wurtz coupling; ensure slow addition of the alkyl halide.

-

Alternative Deoxygenation : If PCl₃ proves problematic, treating the intermediate with acetic anhydride at elevated temperatures is a viable alternative for the deoxygenation/aromatization step.[8]

-

Alternative Regioselective Strategy : For even higher C4 selectivity, an alternative modern approach involves the copper-catalyzed addition of the Grignard reagent to a 1-phenoxycarbonylpyridinium salt, which provides nearly exclusive 1,4-addition. This intermediate is then aromatized to yield the 4-alkylpyridine.

Conclusion

The synthesis of this compound via the Grignard reaction is a powerful and versatile method when executed with precision and care. By leveraging the activation provided by a pyridine N-oxide substrate, the inherent challenge of regioselectivity in pyridine functionalization can be effectively overcome. Success hinges on three pillars: meticulous adherence to anhydrous and inert reaction conditions, strict control over temperature and reaction exotherms, and a thorough understanding of the underlying mechanistic principles. This guide provides the foundational knowledge and practical protocols for researchers to confidently and safely implement this important transformation in their synthetic endeavors.

References

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2015). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

YouTube. (2024). Grignard reaction safety. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Online] Available at: [Link]

-

ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Online] Available at: [Link]

-

National Institutes of Health. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Online] Available at: [Link]

-

ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Grignard compounds derived from pyridine. I. [Online] Available at: [Link]

-

National Institutes of Health. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Online] Available at: [Link]

-

ACS Publications. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters. [Online] Available at: [Link]

- Google Patents. (n.d.). US3597488A - Process for making grignard reagents.

-

ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Online] Available at: [Link]

-

YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Online] Available at: [Link]

-

Sci-Hub. (n.d.). Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. [Online] Available at: [Link]

Sources

- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ambeed [ambeed.com]

- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acs.org [acs.org]

- 11. quora.com [quora.com]

- 12. dchas.org [dchas.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Ethylpropyl)pyridine

Abstract

The rigorous structural elucidation of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. 4-(1-Ethylpropyl)pyridine, a substituted pyridine derivative, presents a unique combination of an aromatic heterocycle and a branched alkyl substituent, necessitating a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, in-depth framework for the spectroscopic analysis of 4-(1-ethylpropyl)pyridine, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predictive analysis based on established chemical principles with detailed, field-proven experimental protocols, this document serves as an authoritative resource for scientists seeking to confirm the synthesis, purity, and structure of this and structurally related molecules.

Rationale for a Multi-Technique Approach

No single analytical technique can provide a complete structural picture of a molecule. A synergistic approach is essential for self-validating results.

-

NMR Spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework, revealing connectivity through spin-spin coupling.[1]

-

FT-IR Spectroscopy complements this by identifying the functional groups and bond types present through their characteristic vibrational frequencies.[2]

-

Mass Spectrometry provides the definitive molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.[3]

-

UV-Vis Spectroscopy probes the electronic structure of the conjugated π-system within the pyridine ring.[4]

This integrated workflow ensures that the final structural assignment is supported by orthogonal, mutually reinforcing data points.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular skeleton. The choice of a deuterated solvent is the first critical step; it must dissolve the analyte without its residual signals obscuring important regions of the spectrum.[5][6] For 4-(1-ethylpropyl)pyridine, a nonpolar compound, Chloroform-d (CDCl₃) is an excellent first choice due to its broad applicability and low boiling point, which simplifies sample recovery.[7][8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be highly informative, with distinct regions for the aromatic pyridine protons and the aliphatic ethylpropyl side chain. The symmetry of the 4-substituted pyridine ring simplifies the aromatic region into a classic AA'BB' system.

Table 1: Predicted ¹H NMR Data for 4-(1-Ethylpropyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |

|---|---|---|---|---|---|

| H-2, H-6 (α-protons) | ~8.50 | Doublet (d) | 2H | J ≈ 6.0 | Deshielded by adjacent electronegative nitrogen. Data from 4-alkylpyridines suggests this region.[10][11] |

| H-3, H-5 (β-protons) | ~7.15 | Doublet (d) | 2H | J ≈ 6.0 | Shielded relative to α-protons. Coupled to H-2/H-6. |

| H-7 (Methine) | ~2.70 | Quintet | 1H | J ≈ 7.5 | Benzylic-like position, deshielded by the ring. Split by four equivalent methylene protons. |

| H-8, H-8' (Methylene) | ~1.65 | Sextet or dq | 4H | J ≈ 7.5 | Diastereotopic protons split by H-7 (quintet) and H-9 (triplet), may appear as a complex multiplet. |

| H-9, H-9' (Methyl) | ~0.90 | Triplet (t) | 6H | J ≈ 7.5 | Terminal methyl groups, shielded. Split by the adjacent methylene protons. |

Caption: Structure of 4-(1-ethylpropyl)pyridine with proton numbering.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. Due to the molecule's symmetry, only 6 unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for 4-(1-Ethylpropyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-4 | ~160 | Quaternary carbon attached to nitrogen, highly deshielded. Based on 4-tert-butylpyridine data.[12][13] |

| C-2, C-6 | ~150 | α-carbons adjacent to nitrogen. |

| C-3, C-5 | ~121 | β-carbons, shielded relative to α-carbons. |

| C-7 (Methine) | ~40 | Benzylic-like carbon. |

| C-8, C-8' (Methylene) | ~28 | Aliphatic methylene carbons. |

| C-9, C-9' (Methyl) | ~12 | Terminal methyl carbons, most shielded. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 4-(1-ethylpropyl)pyridine in approximately 0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

Acquire a ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

(Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation, which excites molecular vibrations.[2] For 4-(1-ethylpropyl)pyridine, FT-IR is crucial for confirming the presence of the pyridine ring and the aliphatic side chain.

Predicted FT-IR Absorption Bands

The spectrum can be divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the pyridine ring.[14] |

| 2960–2850 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethylpropyl side chain. |

| ~1600, ~1560 | C=C and C=N Ring Stretch | Strong-Medium | Key diagnostic peaks for the pyridine aromatic system.[15] |

| ~1465, ~1380 | Aliphatic C-H Bending | Medium | Scissoring and bending vibrations of the CH₃ and CH₂ groups. |

| 900-650 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands is often indicative of the substitution pattern on the aromatic ring.[2] |

Experimental Protocol: FT-IR (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard technique for analyzing liquid or solid samples. KBr is used because it is transparent to IR radiation and forms a solid, glass-like matrix under pressure.[16][17]

-

Preparation: Gently grind ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[17]

-

Sample Addition: Add 1-2 drops of liquid 4-(1-ethylpropyl)pyridine (or ~1-2 mg if solid) to the KBr. The optimal sample concentration is 0.5-1% by weight.[16][18]

-

Mixing: Thoroughly mix and grind the sample with the KBr until the mixture is a fine, homogeneous powder. This minimizes light scattering.[16]

-

Die Loading: Transfer a small amount of the powder mixture into a pellet die.

-

Pressing: Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[16][19] A vacuum may be applied to the die before pressing to remove trapped moisture.[16]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of a compound and providing structural information from its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation that is useful for structural elucidation and library matching.[3][20]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₁₀H₁₅N

-

Exact Mass: 149.1204

-

Molecular Weight: 149.23 g/mol

The molecular ion peak (M⁺·) is expected at m/z = 149. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

The primary fragmentation pathway for 4-alkylpyridines is typically α-cleavage (benzylic cleavage), as this results in a stable, resonance-delocalized cation.[21][22]

Caption: Predicted primary fragmentation of 4-(1-ethylpropyl)pyridine.

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺· | Molecular Ion (M⁺·) |

| 120 | [M - C₂H₅]⁺ | Base Peak. Loss of an ethyl radical via α-cleavage to form a stable secondary benzylic-like cation. |

| 93 | [C₅H₄N-CH₂]⁺ | Further fragmentation, potentially involving rearrangement and loss of alkyl fragments. |

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatography (GC) inlet if coupled to a GC-MS system.

-

Ionization: The sample is vaporized and enters the ion source.

-

Electron Bombardment: A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing ionization and fragmentation.[20]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Unified Structural Assignment

The comprehensive characterization of 4-(1-ethylpropyl)pyridine is achieved not by a single measurement, but by the convergence of evidence from multiple spectroscopic techniques. The predicted NMR data establishes the precise C-H framework and connectivity. FT-IR confirms the presence of the required aromatic and aliphatic functional groups. Mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure. Finally, UV-Vis spectroscopy verifies the electronic nature of the pyridine chromophore. This self-validating, multi-technique approach provides the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

Bruker. Avance Beginners Guide - Solvent Selection. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-627. [Link]

-

Ali, S. M., & El-Bermani, M. F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Spectroscopy Letters, 9(3), 133-143. [Link]

-

Specac. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3115-3127. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

-

Evans, R. F., & Kynaston, W. (1962). 188. Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1012. [Link]

-

SpectraBase. 4-tert-Butylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Leito, I., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 620-642. [Link]

-

ResearchGate. U.v.–vis spectra of compounds (4)(...), (7) ( ) AE ) AE) and (8) (—) in pyridine. [Link]

-

American Chemical Society Publications. Soft Fluorination of 4-Alkylpyridines. [Link]

-

PubChem. 4-tert-Butylpyridine. [Link]

-

Mississippi State University. Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]

-

Kind, T., & Fiehn, O. (2020). Predicting in silico electron ionization mass spectra using quantum chemistry. BMC Bioinformatics, 21(1), 1-13. [Link]

-

Kellmann, M., et al. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1167-1191. [Link]

-

ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... [Link]

-

University of California, Davis. C-13 NMR Spectrum. [Link]

-

Martinez, R., et al. (1999). Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Rapid Communications in Mass Spectrometry, 13(21), 2180-2182. [Link]

-

PubChem. 4-Isopropylpyridine. [Link]

-

ResearchGate. 4-Alkylpyridines with stereogenic pyridylic carbons are featured in... [Link]

-

National Institute of Standards and Technology. Pyridine, 4-methyl-. [Link]

-

Shimadzu. Ionization Modes: EI. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ResearchGate. UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation. [Link]

-

York University. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

American Chemical Society Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ResearchGate. UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. [Link]

-

ResearchGate. 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 8. NMR 溶剂 [sigmaaldrich.cn]

- 9. How To [chem.rochester.edu]

- 10. 4-Isopropylpyridine (696-30-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 12. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. kinteksolution.com [kinteksolution.com]

- 17. shimadzu.com [shimadzu.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 20. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(3-pentyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(3-pentyl)pyridine. In the absence of direct experimental spectra in publicly available literature, this document presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR theory, including substituent effects on aromatic systems and analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the NMR characteristics of this compound, a detailed methodology for its experimental analysis, and a framework for the structural elucidation of similar substituted pyridines.

Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For substituted pyridines, a class of compounds with significant applications in medicinal chemistry and materials science, NMR allows for the unambiguous determination of substitution patterns, conformational analysis, and electronic properties. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in both ¹H and ¹³C NMR spectra offer a detailed roadmap of the molecular architecture.

This compound presents a straightforward yet illustrative example of applying NMR principles to a substituted heterocyclic system. The molecule's symmetry and the distinct electronic environments of the pyridine ring and the alkyl substituent give rise to a predictable and interpretable set of NMR signals. This guide will deconstruct the anticipated spectra, providing a robust framework for its analysis.

Predicted NMR Data for this compound

The following ¹H and ¹³C NMR data are predicted based on the analysis of substituent effects in pyridine systems and empirical data from structurally related compounds.[1] The predictions are made for a standard solution in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 3-pentyl group. The electron-donating nature of the alkyl substituent influences the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~8.50 | d | ~6.0 | 2H |

| H-3, H-5 | ~7.15 | d | ~6.0 | 2H |

| H-1' | ~2.60 | p | ~7.5 | 1H |

| H-2', H-2'' | ~1.60 | m | ~7.5 | 4H |

| H-3', H-3'' | ~0.85 | t | ~7.5 | 6H |

d = doublet, t = triplet, p = pentet, m = multiplet

Justification of Assignments:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the nitrogen (H-2, H-6) are the most deshielded due to the electronegativity of the nitrogen atom and will appear as a doublet. The protons meta to the nitrogen (H-3, H-5) will appear as a doublet at a higher field (lower ppm). The alkyl group at the 4-position is a weak electron-donating group, which will cause a slight upfield shift compared to unsubstituted pyridine.

-

Aliphatic Protons (H-1', H-2', H-2'', H-3', H-3''): The methine proton (H-1') is directly attached to the pyridine ring and is therefore the most deshielded of the alkyl protons. It is expected to appear as a pentet due to coupling with the four adjacent methylene protons. The methylene protons (H-2', H-2'') will appear as a multiplet, and the terminal methyl protons (H-3', H-3'') will be the most shielded, appearing as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~155 |

| C-2, C-6 | ~150 |

| C-3, C-5 | ~123 |

| C-1' | ~45 |

| C-2', C-2'' | ~29 |

| C-3', C-3'' | ~12 |

Justification of Assignments:

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atom bearing the substituent (C-4) will be significantly downfield. The carbons adjacent to the nitrogen (C-2, C-6) are also deshielded. The C-3 and C-5 carbons will be the most shielded of the aromatic carbons.

-

Alkyl Carbons (C-1', C-2', C-2'', C-3', C-3''): The chemical shifts of the alkyl carbons are predicted based on standard values for aliphatic chains, with the methine carbon (C-1') being the most deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.[2]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16-32 scans for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 5 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Number of Scans: 1024-4096 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

2D NMR Experiments for Structural Confirmation

To further confirm the assignments, a suite of 2D NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity within the 3-pentyl group and the coupling between the aromatic protons.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each protonated carbon.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for confirming the attachment of the 3-pentyl group to the C-4 position of the pyridine ring.[5]

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure of this compound with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for NMR-based Structural Elucidation

Caption: A typical experimental workflow for the structural elucidation of a small molecule using NMR spectroscopy.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and data from analogous compounds. The provided experimental protocols offer a robust starting point for the empirical acquisition and analysis of this data. By combining 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this compound and other related substituted heterocyclic compounds, which is a critical step in various fields of chemical research and development.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link]

-

Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. Available at: [Link]

- Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.

- Jacobsen, N. A. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable synthesis of 2-arylpyridines and 4-arylpyridines. The Journal of Organic Chemistry, 73(18), 7417–7419. Available at: [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

University of South Carolina, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Available at: [Link]

-

Gomez, E. D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13471–13482. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

-

Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. anuchem.weebly.com [anuchem.weebly.com]

An In-depth Technical Guide to the Physical Properties of 4-(3-Pentyl)pyridine, with a Focus on its Boiling Point

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical properties of 4-(3-pentyl)pyridine, with a primary focus on its boiling point. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where a thorough understanding of the physicochemical characteristics of pyridine derivatives is essential.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and other functional materials. Their unique electronic properties and ability to engage in various intermolecular interactions make them versatile building blocks in medicinal chemistry. The physical properties of these compounds, particularly their boiling point, are critical parameters that influence their synthesis, purification, handling, and ultimately, their behavior in biological systems. This compound, a substituted pyridine, serves as an important case study for understanding the interplay of molecular structure and physical characteristics.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. The following table summarizes the key physical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| Boiling Point | 150 °C at 134 mmHg | |

| 217 °C (Predicted at atmospheric pressure) | [2] | |

| 80-82 °C at 12 Torr | ||

| Melting Point | 125.5 °C | [3] |

| 126 °C | [2] | |

| Density | 0.92 g/mL | [3] |

| 0.912 g/mL | [2] | |

| Refractive Index | 1.488 | [3] |

| 1.493 | [2] | |

| Flash Point | 78.8 °C | [3] |

| CAS Number | 35182-51-5 | [1] |

In-depth Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a direct reflection of the strength of intermolecular forces. For this compound, several factors contribute to its observed boiling point.

Factors Influencing the Boiling Point of Alkylpyridines

The boiling points of alkylpyridines are governed by a combination of factors, each contributing to the overall strength of intermolecular interactions.[4]

-

Molecular Weight: As the length of the alkyl chain increases, the molecular weight of the alkylpyridine also increases.[4] This leads to stronger van der Waals forces, specifically London dispersion forces, which require more energy to overcome, resulting in a higher boiling point.[4]

-

Branching: The structure of the alkyl group plays a crucial role. For isomers with the same molecular weight, a more branched alkyl chain leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and lowering the boiling point compared to its straight-chain counterpart.

-

Polarity and Dipole-Dipole Interactions: The pyridine ring itself is polar due to the electronegative nitrogen atom, which creates a dipole moment. This results in dipole-dipole interactions between pyridine molecules. The presence of an alkyl group can slightly modify the electron distribution and the overall dipole moment of the molecule.

-

Hydrogen Bonding: While pyridine itself does not have a hydrogen atom directly bonded to the nitrogen, the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. In protic solvents or in the presence of impurities with hydrogen bond donors, this can influence the boiling point.

Comparative Analysis

To contextualize the boiling point of this compound, it is instructive to compare it with related pyridine derivatives.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridine | 79.10 | 115.2 |

| 4-Ethylpyridine | 107.15 | 164-170 |

| This compound | 149.24 | 150 (at 134 mmHg) |

The data clearly illustrates the trend of increasing boiling point with increasing molecular weight. The boiling point of 4-ethylpyridine is significantly higher than that of pyridine, which is expected due to the larger alkyl substituent.[5] The reported boiling point of this compound is at a reduced pressure, which makes a direct comparison with the normal boiling points of pyridine and 4-ethylpyridine challenging. However, the predicted atmospheric boiling point of 217 °C for this compound is consistent with the expected trend of a further increase due to its higher molecular weight.[2]

Experimental Determination of Boiling Point

Accurate determination of the boiling point is crucial for compound identification and purity assessment. The following section details a standard laboratory protocol for this purpose.

Principle

The boiling point is determined by heating the liquid to a temperature where its vapor pressure equals the atmospheric pressure. At this point, vigorous bubbling is observed throughout the bulk of the liquid.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of the boiling point of a liquid organic compound.

Step-by-Step Methodology

-

Apparatus Setup:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker containing a high-boiling liquid like mineral oil or silicone oil). The sample should be fully immersed in the heating bath.

-

-

Heating and Observation:

-

Begin heating the bath gently with a Bunsen burner or a heating mantle.

-

Stir the bath continuously to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

-

Measurement:

-

Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop.

-

The moment the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

-

-

Pressure Correction:

-

It is crucial to record the atmospheric pressure at the time of the experiment.

-

If the measured pressure deviates significantly from standard atmospheric pressure (760 mmHg), a correction may be necessary to determine the normal boiling point.

-

Synthesis of this compound

While this guide focuses on physical properties, a brief overview of synthetic approaches to 4-alkylpyridines provides valuable context for researchers. The direct C-H alkylation of pyridines at the C4 position has been a significant challenge in synthetic chemistry.[6] However, recent advancements have provided more efficient routes.

One notable strategy involves a Minisci-type decarboxylative alkylation.[6] This method often employs a blocking group to direct the alkylation to the C4 position, followed by the removal of the blocking group.[6] Another approach involves the photochemical cross-coupling of N-amidopyridinium salts with alkyl bromides.[7]

A general synthetic pathway for 4-alkylpyridines can be conceptualized as follows:

Caption: A conceptual diagram illustrating a general synthetic strategy for 4-alkylpyridines.

Conclusion

The physical properties of this compound, particularly its boiling point, are a direct consequence of its molecular structure. The interplay of molecular weight, alkyl chain branching, and the inherent polarity of the pyridine ring dictates the strength of its intermolecular forces. A thorough understanding of these principles, coupled with precise experimental determination, is paramount for the successful application of this and related pyridine derivatives in scientific research and drug development. This guide has provided a detailed examination of these aspects, offering both theoretical insights and practical methodologies for the scientific community.

References

-

PubChem. (n.d.). Pyridine, 4-(1-ethylpropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-(1-ethylpropyl)pyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(1-Ethylpropyl)pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Alkyl Pyridines. Retrieved from [Link]

-

Chemsynthesis. (n.d.). 4-ethylpyridine. Retrieved from [Link]

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

-

Jung, S., Shin, S., Park, S., & Hong, S. (2021). A photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions provides various C4-alkylated pyridines. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 4-(1-Ethylpropyl)pyridine | C10H15N | CID 101286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-ethylpropyl)pyridine [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. Alkyl Pyridines: Properties, Applications & Reliable Suppliers in China - Expert Guide [pipzine-chem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-(3-Pentyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-pentyl)pyridine in organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate reliable quantitative data. This guide is designed to be a foundational resource, facilitating informed decision-making in experimental design, chemical process development, and formulation science.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that underpins numerous scientific and industrial processes.[1] In the realms of pharmaceutical development, agrochemical formulation, and materials science, a thorough understanding of a compound's solubility is paramount for successful research and product development. The solubility of an active pharmaceutical ingredient (API), for instance, directly influences its bioavailability and therapeutic efficacy. Similarly, in chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction kinetics.[2][3][4]

This guide focuses on this compound, a heterocyclic aromatic compound. While specific solubility data for this molecule is not extensively documented, its structural features provide a strong basis for predicting its behavior in various organic media. This document will first deconstruct the molecular characteristics of this compound to build a theoretical solubility profile. Subsequently, it will present a detailed, step-by-step experimental methodology for the empirical determination of its solubility, ensuring a self-validating and reproducible approach.

Molecular Architecture and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the solubility of this compound lies in understanding the interplay of its constituent functional groups and their resulting intermolecular forces.

Chemical Structure:

The structure of this compound consists of a polar pyridine ring and a nonpolar 3-pentyl (1-ethylpropyl) group. This amphiphilic nature is the primary determinant of its solubility characteristics.

The Polar Head: The Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom introduces polarity to the molecule in several ways:

-

Dipole Moment: The electronegative nitrogen atom creates a dipole moment, making the pyridine ring a polar entity.[7][8]

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[7]

-

Basicity: The nitrogen atom imparts weak basicity to the molecule, which can influence its solubility in acidic media.[8]

The Nonpolar Tail: The 3-Pentyl Group

The 3-pentyl group is a branched alkyl chain (CH(CH₂CH₃)₂) that is nonpolar and interacts primarily through van der Waals forces (London dispersion forces). The presence of this bulky, nonpolar tail significantly influences the overall solubility of the molecule, particularly in nonpolar organic solvents.[9]

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

-

High solubility is expected in solvents of intermediate polarity that can interact with both the polar pyridine ring and the nonpolar alkyl chain.

-

Moderate solubility may be observed in both polar and nonpolar solvents, depending on the balance of intermolecular forces.

-

Low solubility is anticipated in highly polar, protic solvents like water, where the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar pentyl group is high.[10]

The following diagram illustrates the logical flow of predicting solubility based on molecular properties.

Caption: Predicting solubility from molecular features.

Theoretical Solubility Profile in Common Organic Solvents

Based on the principles outlined above, a theoretical solubility profile for this compound in a range of organic solvents can be projected. This provides a valuable starting point for experimental work.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Moderate to High | The nonpolar pentyl group will have strong favorable interactions with the nonpolar hexane. The polarity of the pyridine ring may slightly limit miscibility. |

| Toluene | Nonpolar, Aromatic | High | The aromatic nature of toluene can engage in π-stacking interactions with the pyridine ring, while its overall nonpolar character accommodates the pentyl group well. |

| Dichloromethane | Polar, Aprotic | High | Dichloromethane has a significant dipole moment that can interact with the pyridine ring, and it is a good solvent for many organic compounds. |

| Ethyl Acetate | Polar, Aprotic | High | Ethyl acetate possesses a polar ester group that can interact with the pyridine moiety, and its ethyl and acetyl groups provide a degree of nonpolar character to solvate the pentyl chain. |

| Acetone | Polar, Aprotic | High | Acetone's polar carbonyl group will interact favorably with the pyridine ring. |

| Isopropanol | Polar, Protic | Moderate | As a protic solvent, isopropanol can hydrogen bond with the nitrogen of the pyridine ring. However, the nonpolar pentyl group will also be well-solvated. |

| Methanol | Polar, Protic | Moderate to Low | Methanol is a highly polar, protic solvent. While it can hydrogen bond with the pyridine ring, the energetic penalty of solvating the nonpolar pentyl group will be higher than in isopropanol. |

| Water | Highly Polar, Protic | Very Low | The large, nonpolar 3-pentyl group is hydrophobic and will disrupt the extensive hydrogen-bonding network of water, leading to very poor solubility.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is a highly polar aprotic solvent and is considered a universal solvent for many organic compounds.[9] |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[9] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent at a given temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound in organic solvents, based on its distinct molecular features. The interplay between the polar pyridine head and the nonpolar 3-pentyl tail governs its solubility profile, suggesting favorable solubility in solvents of intermediate polarity.

For researchers and professionals in drug development and chemical synthesis, the detailed experimental protocol herein offers a robust methodology for obtaining precise and reproducible solubility data. The generation of such empirical data is essential for optimizing reaction conditions, developing stable formulations, and ensuring the desired performance of products containing this compound.

Future work should focus on the experimental validation of the theoretical solubility profile presented in this guide. A comprehensive study determining the solubility of this compound in a wide array of organic solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF. Retrieved from Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Pentylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from Solubility of Things. [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

- Clark, J. (2023). Solubility of Organic Compounds.

-

Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from Cheméo. [Link]

- International Journal of Novel Research and Development. (2024).

- Kamal, A., et al. (n.d.).

- Venkatesh, P. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare.

- Figshare. (2017). Synthesis and properties of pyridine containing drugs and heterocycles. University of Sussex.

- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry.

- ResearchGate. (n.d.). The physical properties of pyridine.

Sources

- 1. chem.ws [chem.ws]

- 2. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 4. sussex.figshare.com [sussex.figshare.com]

- 5. This compound [webbook.nist.gov]

- 6. 4-Pentylpyridine | C10H15N | CID 72918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Researcher's Guide to the Theoretical Calculation of 4-(3-pentyl)pyridine Molecular Geometry

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical behavior, reactivity, and interaction with biological systems. For researchers in drug development and materials science, an accurate understanding of molecular geometry is not a mere academic exercise but a critical prerequisite for predicting efficacy, designing novel compounds, and understanding mechanisms of action. This guide provides an in-depth protocol for the theoretical calculation of the molecular geometry of 4-(3-pentyl)pyridine, a representative alkyl-substituted aromatic heterocycle. We will explore the foundational principles of Density Functional Theory (DFT), guide the selection of appropriate computational methods, and provide a self-validating workflow to ensure the scientific integrity of the results.

Introduction: The Primacy of Molecular Geometry

The spatial arrangement of atoms in this compound—its bond lengths, bond angles, and the rotational orientation (torsional angles) of its flexible pentyl group—governs its electronic properties and steric profile. These factors, in turn, dictate how the molecule interacts with its environment, be it a protein binding pocket or a crystal lattice. While experimental techniques like X-ray crystallography provide a gold standard for solid-state structures, they are not always feasible and do not represent the molecule's conformation in the gas phase or in solution.

Computational chemistry offers a powerful, first-principles approach to determine a molecule's lowest-energy conformation, known as its equilibrium geometry.[1][2] This guide focuses on Density Functional Theory (DFT), a quantum mechanical modeling method that balances computational cost and accuracy, making it a workhorse for systems of this size in modern computational chemistry.[3][4][5]

Theoretical Foundations: Why DFT?

At its core, geometry optimization is an iterative process that seeks the atomic arrangement corresponding to a minimum on the potential energy surface (PES) of the molecule.[1][6][7] DFT is particularly well-suited for this task because it calculates the electronic energy of a system based on its spatially dependent electron density, rather than the far more complex many-electron wavefunction.[3][8]

2.1. The Method: Choosing a Functional

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long track record of providing reliable geometries and is an excellent starting point.[9][10] It incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular structures.[10][11] While newer functionals exist, B3LYP's extensive validation makes it a trustworthy choice.[9][12]

2.2. The Basis Set: Representing Atomic Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The choice of basis set is a trade-off between accuracy and computational cost.[14][15]

-

Pople-style basis sets : The 6-31G(d) or 6-31G* basis set is a robust and widely used choice for initial geometry optimizations of organic molecules.[11][12][16]

-

6-31G : This notation indicates a "split-valence" basis set, where core electrons are described by one function and valence electrons are described by two (one "inner," one "outer"), providing more flexibility where chemical bonding occurs.

-